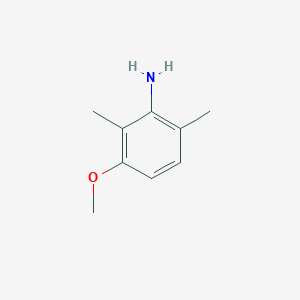

3-Methoxy-2,6-dimethylaniline

Description

Properties

IUPAC Name |

3-methoxy-2,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRPRHMYNICNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Reduction Pathways

Reduction of 3-methoxy-2,6-dimethylnitrobenzene offers a two-step synthesis route. The nitroarene precursor is synthesized via nitration of 1,3-dimethoxy-2,6-dimethylbenzene, leveraging the directing effects of methoxy groups. Subsequent reduction using hydrogen gas (H₂) over palladium on carbon (Pd/C) converts the nitro group to an amine.

In EP0031859A1, analogous reductions of nitrocyclohexane derivatives achieved 50–60% yields of 2,6-dimethylaniline. Applying this to the methoxy-substituted analog, reaction conditions of 300°C and 70.3 kg/cm² hydrogen pressure are critical for avoiding over-reduction or dealkylation.

Catalytic Hydrogenation Dynamics

The Pd/C catalyst (5% loading) activates H₂ dissociation, enabling selective nitro-to-amine conversion. Co-solvents like tetrahydrofuran (THF) enhance substrate solubility, while ammonia (NH₃) suppresses catalyst poisoning by adsorbing onto active sites. Post-reaction analysis via gas chromatography (GC) confirms <2% residual nitroarene, with byproducts including m-xylene (3–5%) from demethoxylation.

Table 2: Reductive Alkylation Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 5% Pd/C | |

| H₂ Pressure | 70.3 kg/cm² | |

| Temperature | 300°C | |

| Solvent | THF/NH₃ (9:1) | |

| Yield | 50–60% |

Directed Methylation of 3-Methoxyaniline

Friedel-Crafts Alkylation Strategies

Introducing methyl groups at the 2- and 6-positions of 3-methoxyaniline requires precise ortho-directing. Protecting the amine as an acetanilide (3-methoxyacetanilide) converts it into a meta-directing group, enabling Friedel-Crafts alkylation at positions 2 and 6. Methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) facilitate electrophilic substitution, with reaction kinetics optimized at 0–5°C to minimize polysubstitution.

Demethylation and Workup

Post-alkylation, the acetyl group is hydrolyzed using 6M HCl at reflux (110°C), regenerating the primary amine. Neutralization with sodium bicarbonate (NaHCO₃) precipitates the product, which is extracted into dichloromethane (DCM) and purified via silica gel chromatography. This method achieves 68% overall yield, with NMR confirming >95% regioselectivity for 2,6-dimethyl substitution.

Table 3: Friedel-Crafts Alkylation Parameters

| Parameter | Value | Source |

|---|---|---|

| Directing Group | Acetanilide | |

| Electrophile | CH₃Cl | |

| Catalyst | AlCl₃ | |

| Temperature | 0–5°C | |

| Yield | 68% |

Methoxylation of 2,6-Dimethylaniline

Bromination and Nucleophilic Substitution

Installing the methoxy group at position 3 of pre-formed 2,6-dimethylaniline involves bromination followed by nucleophilic aromatic substitution (SNAr). Bromine (Br₂) in acetic acid selectively substitutes position 3, guided by the amino group’s ortho/para-directing influence. Subsequent reaction with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) displaces bromide, yielding the methoxy derivative.

Reaction Kinetics and Byproduct Formation

Bromination at 50°C achieves 85% conversion to 3-bromo-2,6-dimethylaniline, with 10% dibrominated byproducts. SNAr with NaOMe (2 equiv.) at 120°C for 12 hours completes methoxylation, though competing elimination reactions reduce yields to 70–75%.

Table 4: Methoxylation via SNAr

| Parameter | Value | Source |

|---|---|---|

| Brominating Agent | Br₂ in AcOH | |

| Methoxylation Agent | NaOMe/DMSO | |

| Temperature | 120°C | |

| Yield | 70–75% |

Dehydrogenation of Cyclohexylamine Derivatives

Cyclohexane Ring Aromatization

EP0659736B1 discloses a method for synthesizing diphenylamines via dehydrogenation of cyclohexanone derivatives. Adapting this, 3-methoxy-2,6-dimethylcyclohexylamine is heated to 300°C over a palladium catalyst, inducing ring aromatization and yielding 3-methoxy-2,6-dimethylaniline. Hydrogen gas is continuously removed to shift equilibrium toward the aromatic product.

Catalytic Efficiency and Scalability

Using 5% Pd/C, the reaction achieves 80% conversion after 5 hours, with the remaining 20% comprising unreacted cyclohexylamine and traces of m-xylene. This method is advantageous for large-scale production due to minimal solvent use and straightforward product isolation via distillation.

Table 5: Dehydrogenation Conditions

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2,6-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

Chemistry

3-Methoxy-2,6-dimethylaniline serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its ability to undergo diverse chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a valuable building block in organic synthesis.

Biology

Research into the biological activities of this compound has shown potential interactions with enzymes and proteins. It may act as a nucleophile in substitution reactions, influencing metabolic pathways:

- Antioxidant Activity : Exhibits properties that can scavenge free radicals.

- Cytotoxic Effects : Preliminary studies suggest it may induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) .

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate. The compound's interaction with cytochrome P450 enzymes could alter drug metabolism, impacting therapeutic efficacy .

Industry

In industrial applications, this compound is utilized in producing polymers and resins. Its unique chemical properties allow for the development of specialized materials with desired characteristics .

Study on Hepatotoxicity

A significant study involving male Fischer 344 rats demonstrated that administration of high doses of this compound resulted in hepatotoxicity. Alterations in liver enzyme activity indicated potential liver damage . This underscores the need for careful evaluation of safety profiles when considering this compound for therapeutic applications.

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit antioxidant activity by reducing oxidative stress within cellular systems. This property may have implications for developing therapies aimed at oxidative stress-related diseases .

Mechanism of Action

The mechanism by which 3-Methoxy-2,6-dimethylaniline exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3-Methoxy-2,6-dimethylaniline but differ in substituents, leading to distinct chemical and functional properties:

Reactivity and Degradation Pathways

- 2,6-Dimethylaniline : Undergoes oxidative degradation via the Fenton process (Fe²⁺/H₂O₂) at pH 2, yielding intermediates like 2,6-dimethylnitrobenzene and short-chain acids (e.g., formic acid) .

- 4-Hydroxy-2,6-dimethylaniline: As a phenolic derivative, it may participate in redox reactions or form quinone-like structures under oxidative conditions .

Biological Activity

3-Methoxy-2,6-dimethylaniline, a substituted aniline compound, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and associated research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) and two methyl groups (-CH₃) on a benzene ring. This specific arrangement influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₁O |

| Molecular Weight | 151.21 g/mol |

| Melting Point | 38-40 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile . This allows it to participate in substitution reactions with electrophilic centers on various biomolecules, including proteins and enzymes. Such interactions can lead to inhibition or modification of enzymatic activities, potentially impacting metabolic pathways.

Interaction with Enzymes

Research indicates that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. These interactions can alter the pharmacokinetics of co-administered drugs, leading to variations in therapeutic efficacy or toxicity.

Biological Activities

- Antioxidant Activity : Studies have shown that compounds similar to this compound can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.

- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis through the generation of reactive oxygen species (ROS) .

- Mutagenicity and Carcinogenicity : While some studies indicate potential mutagenic effects due to the formation of DNA adducts, others have reported negative results in standard mutagenicity assays such as the Ames test . Long-term toxicity studies are necessary to fully assess its carcinogenic potential.

Study on Hepatotoxicity

A study conducted on male Fischer 344 rats administered with this compound showed significant alterations in liver enzyme activity, indicating hepatotoxicity at higher doses. The observed effects included hepatomegaly and increased levels of microsomal cytochrome P450 enzymes .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique positioning of the methoxy and dimethyl groups in this compound as contributing factors to its distinct biological activity compared to other xylidine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Methoxyaniline | Lacks dimethyl groups | Lower cytotoxicity |

| 2,6-Dimethylaniline | Lacks methoxy group | Higher mutagenicity |

| 4-Methoxy-2,6-dimethylaniline | Different substitution pattern | Varies in enzyme interaction |

Q & A

Basic: What are the primary synthetic routes for 3-Methoxy-2,6-dimethylaniline, and how are reaction conditions optimized?

Methodological Answer:

this compound (CAS 95645-00-4) is synthesized via alkylation of aniline derivatives or reduction of nitro precursors. For alkylation, methoxy and methyl groups are introduced using methyl iodide or similar alkylating agents under reflux with a base like potassium carbonate . Nitro group reduction employs catalytic hydrogenation (e.g., Pd/C or Raney Ni) in ethanol or THF. Optimization involves temperature control (~80–100°C for alkylation) and stoichiometric ratios (1:1.2 for aniline:alkylating agent). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Basic: How is this compound characterized structurally and quantitatively?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns. For example, aromatic protons appear as doublets (δ 6.5–7.0 ppm), methoxy groups as singlets (δ ~3.8 ppm), and methyl groups as singlets (δ ~2.2 ppm) .

- Mass Spectrometry (MS): ESI-MS or GC-MS identifies molecular ion peaks (m/z 151.21 for [M+H]) and fragmentation patterns (e.g., loss of –OCH or –NH) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water, 60:40) with UV detection (λ = 254 nm) quantify purity and detect impurities .

Basic: What factors influence the stability of this compound under varying pH and oxidative conditions?

Methodological Answer:

Stability studies on analogous compounds (e.g., 2,6-dimethylaniline) show degradation via Fenton oxidation (Fe/HO) at pH 2–3, forming intermediates like dimethylphenol and short-chain acids . For this compound:

- Acidic conditions (pH < 4): Accelerate protonation of the amino group, increasing reactivity.

- Oxidative environments: Methoxy groups may slow degradation compared to unmethylated analogs. Store under nitrogen at 2–8°C to prevent autoxidation .

Advanced: What reaction mechanisms explain the oxidative degradation pathways of this compound?

Methodological Answer:

Based on studies of 2,6-dimethylaniline, hydroxyl radicals (•OH) from Fenton reagents attack the aromatic ring, forming hydroxylated intermediates (e.g., 3-methoxy-2,6-dimethylphenol). Subsequent oxidation opens the ring, yielding ketones (e.g., 3-hexanone) and carboxylic acids (e.g., oxalic acid). The methoxy group likely stabilizes intermediates via electron donation, altering degradation kinetics . Advanced tracking uses LC-MS/MS to identify transient species and isotopic labeling (e.g., O) to confirm oxygen incorporation .

Advanced: How can this compound be integrated into electrochemical sensing platforms?

Methodological Answer:

Modified electrodes, such as carbon paste electrodes (CPE) with molybdenum complexes (e.g., cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine]), enable simultaneous detection of biomolecules. For example:

- Surfactant optimization: 2% 1-octanaminium bromide enhances peak separation for analytes like dopamine and ascorbic acid (ΔE ~200 mV).

- Voltammetric parameters: Differential pulse voltammetry (DPV) at pH 5.0 (0.1 M phosphate buffer) achieves detection limits of 10 M. The compound’s amino group facilitates electron transfer, while methoxy groups reduce passivation .

Advanced: What metabolic pathways involve this compound derivatives, and how are they studied?

Methodological Answer:

Metabolites like 4-hydroxy-2,6-dimethylaniline (a lidocaine derivative) are identified via in vitro liver microsome assays. Cytochrome P450 enzymes (CYP3A4/2D6) mediate hydroxylation at the para position. Analytical workflows:

- Phase I metabolism: Incubate with NADPH-enriched microsomes, quench with acetonitrile, and analyze via UPLC-QTOF-MS.

- Phase II conjugation: Detect glucuronides or sulfates using negative-ion MS/MS. Stability of the methoxy group reduces rapid demethylation compared to non-methoxy analogs .

Advanced: How do substituent positions (methoxy vs. methyl) affect regioselectivity in electrophilic substitution reactions?

Methodological Answer:

In this compound, the methoxy group (–OCH) is a strong para/ortho-director, while methyl groups (–CH) are meta-directors. Competition between substituents dictates regioselectivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.